molecular formula C19H17ClN2O2 B2491756 2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide CAS No. 1421500-18-6

2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide

Cat. No. B2491756
CAS RN: 1421500-18-6
M. Wt: 340.81
InChI Key: GXXQYJBIIMFGLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where indole carbaldehyde oxime reacts with chloroacetamide derivatives to produce N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These reactions are characterized by the use of FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis for structural characterization. Such synthetic routes provide a foundation for developing novel compounds with potential antioxidant activities, as demonstrated by compounds exhibiting considerable activity in antioxidant assays (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using various spectroscopic methods. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps like acetylation, esterification, and ester interchange, with the structure confirmed through IR and MS spectroscopy. This methodological approach underlines the importance of spectroscopic analysis in confirming the molecular structure of synthesized compounds (Zhong-cheng & Shu, 2002).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various structural modifications, impacting the compounds' properties. The reactivity towards silylation, for example, indicates potential for further chemical transformations, enhancing the compound's utility in synthesis and applications in materials science (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding a compound's behavior in different environments and applications. The crystal structure analysis of related compounds provides insights into the molecular arrangement and potential interactions in the solid state, which can influence solubility and melting point (Ping, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the application and functionalization of acetamide derivatives. Studies on halogenated acetamide derivatives highlight the compounds' diverse reactivity, which can be leveraged for synthesizing more complex molecules with tailored properties (Jordan & Markwell, 1978).

properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-6-5-8-16(20)19(12)21-18(24)11-22-10-15(13(2)23)14-7-3-4-9-17(14)22/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXQYJBIIMFGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide

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